molecular formula C18H27NO2S B2424814 1-(Cyclohexylsulfonyl)-3-phenylazepane CAS No. 1705086-59-4

1-(Cyclohexylsulfonyl)-3-phenylazepane

Cat. No.: B2424814
CAS No.: 1705086-59-4
M. Wt: 321.48
InChI Key: ZJMVUBOGFIHLHD-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfonyl)-3-phenylazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclohexylsulfonyl group and a phenyl group attached to the azepane ring

Preparation Methods

The synthesis of 1-(Cyclohexylsulfonyl)-3-phenylazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azepane ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Cyclohexylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(Cyclohexylsulfonyl)-3-phenylazepane has found applications in several scientific research domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)-3-phenylazepane involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can enhance the compound’s binding affinity to specific targets, while the phenyl group can modulate its overall activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application.

Comparison with Similar Compounds

1-(Cyclohexylsulfonyl)-3-phenylazepane can be compared with other azepane derivatives, such as:

    1-(Cyclohexylsulfonyl)-3-methylazepane: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.

    1-(Cyclohexylsulfonyl)-3-ethylazepane: Another derivative with an ethyl group, which may exhibit different reactivity and applications.

    1-(Cyclohexylsulfonyl)-3-benzylazepane:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-cyclohexylsulfonyl-3-phenylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c20-22(21,18-12-5-2-6-13-18)19-14-8-7-11-17(15-19)16-9-3-1-4-10-16/h1,3-4,9-10,17-18H,2,5-8,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMVUBOGFIHLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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